molecular formula C41H72N6O7 B12100465 (2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Cat. No.: B12100465
M. Wt: 761.0 g/mol
InChI Key: XCEMXBAGNZCOHW-UHFFFAOYSA-N
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Description

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid is a complex organic compound with a unique structure that includes multiple amino and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary, but common methods include:

    Protection of Amino Groups: The amino groups are often protected using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions during the synthesis.

    Coupling Reactions: The protected amino acids are coupled using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions with reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential role in cellular processes and interactions. Its multiple amino and amide groups make it a candidate for studying protein-protein interactions and enzyme-substrate relationships.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialized materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(octadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
  • (2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(dodecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Uniqueness

The uniqueness of (2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C41H72N6O7

Molecular Weight

761.0 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C41H72N6O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-27-36(49)44-33(25-19-21-28-42)38(50)47-37(31(2)48)40(52)46-35(30-32-23-16-15-17-24-32)39(51)45-34(41(53)54)26-20-22-29-43/h15-17,23-24,31,33-35,37,48H,3-14,18-22,25-30,42-43H2,1-2H3,(H,44,49)(H,45,51)(H,46,52)(H,47,50)(H,53,54)

InChI Key

XCEMXBAGNZCOHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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